2-Benzyl-4-methoxyphenol

Description

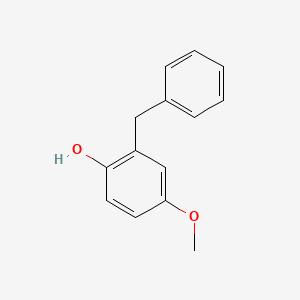

2-Benzyl-4-methoxyphenol is a substituted phenolic compound featuring a benzyl group at the 2-position and a methoxy group at the 4-position of the benzene ring. Phenolic derivatives with benzyl or methoxy substituents are commonly studied for their roles in organic synthesis, pharmaceutical intermediates, and flavoring agents due to their stability and reactivity .

Properties

CAS No. |

38940-06-6 |

|---|---|

Molecular Formula |

C14H14O2 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-benzyl-4-methoxyphenol |

InChI |

InChI=1S/C14H14O2/c1-16-13-7-8-14(15)12(10-13)9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3 |

InChI Key |

ZCVHLCUGDIPDLI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Benzyloxy-2-bromo-1-methoxybenzene

Structure: Features a benzyloxy group at the 4-position, a bromine atom at the 2-position, and a methoxy group at the 1-position. Synthesis: Synthesized from 4-methoxyphenol via acetylation, bromination (using N-bromosuccinimide), hydrolysis, and benzyl protection . Key Differences:

- Substitution pattern: Bromine at the 2-position introduces steric and electronic effects distinct from 2-benzyl substitution.

- Reactivity: Bromine enables cross-coupling reactions, whereas benzyl groups are more suited for deprotection or hydrogenolysis .

2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid

Structure : Contains a benzyloxy group at the 3-position, methoxy at the 4-position, and an acetic acid side chain.

Applications : Used as a synthetic intermediate for pharmaceuticals due to the carboxylic acid functionality, enabling conjugation or salt formation .

Key Differences :

- Functional group: The acetic acid moiety enhances water solubility, contrasting with the lipophilic 2-benzyl group in 2-benzyl-4-methoxyphenol.

- Substitution: Benzyloxy at the 3-position alters steric effects compared to benzyl at the 2-position .

4-Hydroxy-3-methoxyphenethanol

Structure: A phenethanol derivative with hydroxyl at the 4-position and methoxy at the 3-position. Properties: Polar due to the hydroxyl and ethanol groups, making it more water-soluble than this compound. Safety: Classified as hazardous upon inhalation, requiring stringent safety protocols .

2-Methoxy-4-methylaniline

Structure : An aniline derivative with methoxy at the 2-position and methyl at the 4-position.

Applications : Used in dye synthesis and as a building block for agrochemicals.

Key Differences :

- Amino group: Enhances nucleophilicity, enabling diazotization and electrophilic substitution, unlike the phenolic hydroxyl in this compound .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Synthetic Strategies : Benzyl and methoxy groups are often introduced via protection/deprotection sequences (e.g., acetylation, bromination, benzylation) .

- Functional Group Impact : Methoxy groups stabilize aromatic rings via electron donation, while benzyl groups enhance lipophilicity, affecting bioavailability .

- Safety Contradictions: While 4-hydroxy-3-methoxyphenethanol is flagged as hazardous , other analogs like 2-methoxy-4-methylaniline lack explicit safety warnings despite similar functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.